Limited Binding Data vs Class-Leading Analogs
No direct head-to-head or cross-study comparable quantitative binding data (Ki, IC50, or EC50) is publicly available for CAS 646056-84-0 at any nicotinic acetylcholine receptor subtype. In contrast, the structurally related 1'-(3-pyridyl) analog exhibits potent and selective α4β2 nAChR binding (Ki < 35 nM) with high subtype selectivity over α7, α3β4, and α1β1γδ subtypes (Ki > 500 nM) [1]. The absence of published, comparator-based evidence for the pyridazinyl derivative means its differentiation must be inferred from class-level SAR trends, which indicate that replacing the pyridine with a pyridazine ring can alter heteroaryl π-stacking and hydrogen-bonding interactions, potentially modifying both potency and selectivity profiles [2]. This knowledge gap represents a critical risk for any procurement decision assuming pharmacological equivalence.
| Evidence Dimension | Binding Affinity (Ki) at human α4β2 nAChR |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | 1'-(3-pyridyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] (Ki < 35 nM) [1] |
| Quantified Difference | Unknown |
| Conditions | [3H]-epibatidine displacement assay on membrane preparations from HEK cells expressing human recombinant nAChR subtypes (for comparator) |
Why This Matters
The lack of quantitative affinity data for the target compound prevents any evidence-based selection over the well-characterized 3-pyridyl analog, which already demonstrates validated α4β2 selectivity.
- [1] Strachan, J.-P., et al. Diazaspirocyclic compounds as selective ligands for the α4β2 nicotinic acetylcholine receptor. Bioorg. Med. Chem. Lett., 2012, 22, 5089–5092. View Source
- [2] Bhatti, B. S., et al. N-aryl diazaspiracyclic compounds and methods of preparation and use thereof. European Patent EP2078718A1, 2009. View Source
